2-(4-((4-氟苯基)磺酰)哌嗪-1-基)-1-(呋喃-2-基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

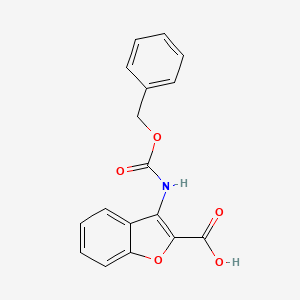

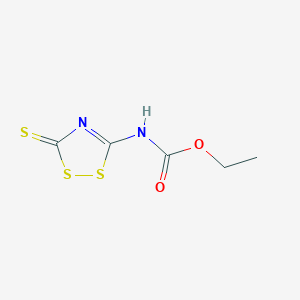

The compound 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone is a derivative of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone, which has been studied for its potential as a therapeutic agent. The compound features a furan ring, a piperazine moiety, and a sulfonyl group, which are common structural elements in molecules with significant biological activity. The presence of the fluorophenyl group suggests potential for enhanced binding affinity and selectivity in biological systems due to the electron-withdrawing nature of the fluorine atom .

Synthesis Analysis

The synthesis of related compounds involves the initial treatment of secondary amines with 4-bromomethylbenzenesulfonyl chloride to obtain various sulfonyl amines. These intermediates are then reacted with 2-furyl(1-piperazinyl)methanone in the presence of potassium carbonate in acetonitrile under reflux conditions. The resulting compounds, including the one of interest, are confirmed through spectral analysis methods such as EI-MS, IR, and 1H-NMR, ensuring the correct structure and purity of the synthesized molecules .

Molecular Structure Analysis

The molecular structure of the compound includes a 2-furyl group attached to a piperazinyl methanone moiety, which is further substituted with a sulfonyl group linked to a 4-fluorophenyl ring. The structural confirmation is critical and is achieved through various spectroscopic techniques. The electron impact mass spectrometry (EI-MS) provides the molecular weight and fragmentation pattern, infrared spectroscopy (IR) gives information about functional groups, and proton nuclear magnetic resonance (1H-NMR) elucidates the hydrogen framework of the molecule .

Chemical Reactions Analysis

The compound's reactivity is not detailed explicitly, but its structural components suggest it could participate in various chemical reactions. The piperazine ring could engage in nucleophilic substitution reactions, while the furan ring might undergo electrophilic aromatic substitution. The sulfonyl group could potentially be involved in condensation reactions, and the presence of the fluorine atom could influence the reactivity of the phenyl ring by making it more electrophilic .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone are not provided, the related compounds exhibit good enzyme inhibitory activity, particularly against acetyl- and butyrylcholinesterase. The antibacterial potential of similar N-sulfonated derivatives has been demonstrated with low minimum inhibitory concentration (MIC) values, and their mild hemolytic profiles suggest a low level of cytotoxicity, making them promising candidates for drug development .

科学研究应用

液相色谱中的分析衍生化

Wu 等人(1997 年)的一项研究讨论了在液相色谱中使用类似的磺酸盐试剂 2-(2-萘氧基)乙基 2-[1-(4-苄基)-哌嗪基]乙烷磺酸盐进行分析衍生化的应用。该化合物含有荧光团和叔氨基官能团,用于衍生化分析物以进行灵敏检测。该技术展示了己酸测定的线性范围,突出了其在分析化学中的潜力 (Wu 等人,1997 年)。

形成新杂环体系的再环化反应

Nasibullina 等人(2015 年)报告了使用 2-亚氨基-2H-呋喃-3-酮的衍生物,通过与双亲核试剂的再环化反应形成新的杂环体系。他们的研究表明了此类化合物在创建多样化分子结构方面的多功能性,为合成有机化学提供了潜在的应用 (Nasibullina 等人,2015 年)。

低碳钢的缓蚀

Singaravelu 和 Bhadusha(2022 年)研究了一种与所讨论化合物类似的合成化合物,以防止低碳钢腐蚀。该化合物在酸性介质中表现出有效的抑制效率,突出了其在工业和材料科学中的潜在应用 (Singaravelu & Bhadusha, 2022)。

酶抑制活性和抗菌特性

Hussain 等人(2017 年)合成了 2-呋喃基(4-{4-[(取代)磺酰]苄基}-1-哌嗪基)甲酮的衍生物,显示出良好的酶抑制活性。其中一种化合物对乙酰胆碱酯酶和丁酰胆碱酯酶表现出显着的抑制效果,表明其作为治疗剂的潜力。此外,这些分子对多种细菌菌株具有活性,表明它们在抗菌研究中的效用 (Hussain 等人,2017 年)。

属性

IUPAC Name |

2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-1-(furan-2-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O4S/c17-13-3-5-14(6-4-13)24(21,22)19-9-7-18(8-10-19)12-15(20)16-2-1-11-23-16/h1-6,11H,7-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRLDSKOLKCAWQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(2-Methylpropanoylamino)phenyl] 1-prop-2-enoylpiperidine-4-carboxylate](/img/structure/B3010451.png)

![7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B3010453.png)

![N-(4-chlorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride](/img/structure/B3010456.png)

![N-(2,4-dimethylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3010459.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B3010463.png)

![2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B3010464.png)

![2-[(2,6-Dichlorophenyl)methyl]-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-(5-chloro-2-methoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B3010470.png)

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclobutanecarboxamide](/img/structure/B3010471.png)

![Methyl 8-fluoro-4-[3-(trifluoromethyl)anilino]quinoline-2-carboxylate](/img/structure/B3010472.png)